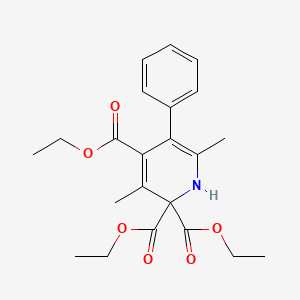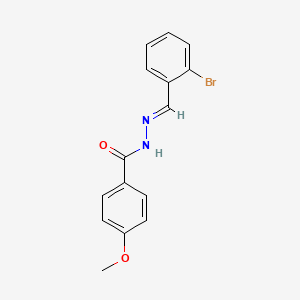
N'-(2-bromobenzylidene)-4-methoxybenzohydrazide
Overview
Description
“N’-(2-bromobenzylidene)-4-methoxybenzohydrazide” is a chemical compound that belongs to the class of organic compounds known as hydrazides . These are organic compounds containing the hydrazide functional group, which is characterized by a nitrogen-nitrogen bond where one nitrogen is also bonded to the oxygen atom. The “2-bromobenzylidene” part of the name indicates a benzene ring with a bromine atom at the 2nd position, and the “4-methoxy” part indicates a methoxy group (-OCH3) at the 4th position of the benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve planar benzene rings, with the bromine and methoxy substituents causing some deviation from planarity. The exact structure would need to be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
As a hydrazide, this compound could potentially undergo a variety of chemical reactions. For example, it could react with acids to form hydrazinium salts, or it could participate in condensation reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the bromine atom and the methoxy group could influence properties like polarity, solubility, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Activities
N'-(2-bromobenzylidene)-4-methoxybenzohydrazide and similar bromo-substituted hydrazones demonstrate potential antibacterial and antifungal activities. Research by Zhang, Qiu, and Liu (2019) on vanadium(V) complexes with bromo-substituted hydrazones revealed their effectiveness against bacteria such as S. aureus, B. subtilis, E. coli, and P. fluorescence, and fungi like C. albicans and A. niger (Zhang, Qiu, & Liu, 2019). Additionally, similar compounds were studied for their antibacterial activities by Suzana et al. (2019), who found them effective against Gram-positive and Gram-negative bacteria [(Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019)](https://consensus.app/papers/synthesis-docking-molecule-study-activity-suzana/3c4cae9f9ee55b1087ad5ca184cedd29/?utm_source=chatgpt).
Interaction with Human Serum Albumin
Tong, Tian, Liu, and Jiang (2015) investigated the interactions of a bromine-substituted hydrazone derivative with human serum albumin (HSA). Their study focused on the thermodynamic properties of binding, providing insights into the impact of a bromine atom in these compounds on their biological activity (Tong, Tian, Liu, & Jiang, 2015).
Crystal Structure and Synthesis
The crystal structures of similar bromo-substituted hydrazone compounds have been extensively studied, providing valuable information about their molecular configuration and potential applications. Zhu and Qiu (2011) synthesized and characterized compounds including N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, revealing details of their molecular structure (Zhu & Qiu, 2011).
Corrosion Inhibition
Research by Obot, Kaya, Kaya, and Tüzün (2016) on Schiff bases related to N'-(2-bromobenzylidene)-4-methoxybenzohydrazide showed their potential as corrosion inhibitors for steel in acid media. Their study highlighted the importance of electronic parameters in determining the effectiveness of these compounds (Obot, Kaya, Kaya, & Tüzün, 2016).
DNA Interaction and Biological Activities
Sirajuddin et al. (2013) conducted studies on Schiff base compounds with similar structures, examining their interaction with Salmon sperm DNA and various biological activities, including antimicrobial and enzymatic activities (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Photodynamic Therapy Applications
The use of bromo-substituted hydrazone compounds in photodynamic therapy for cancer treatment has been explored. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives with high singlet oxygen quantum yield, showing potential for use in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Urease Inhibition
Compounds like N'-(2-bromobenzylidene)-4-methoxybenzohydrazide have been studied for their urease inhibitory activities. Qu et al. (2015) examined the inhibition of Helicobacter pylori urease by related compounds, indicating potential applications in treating H. pylori infections (Qu, Niu, Zhao, Yan, Ye, Wang, Zhang, & You, 2015).
Future Directions
properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-20-13-8-6-11(7-9-13)15(19)18-17-10-12-4-2-3-5-14(12)16/h2-10H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLZPTUZRKQOMA-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3849250.png)
![4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849253.png)
![4-[3-(2-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849257.png)
![3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide](/img/structure/B3849272.png)
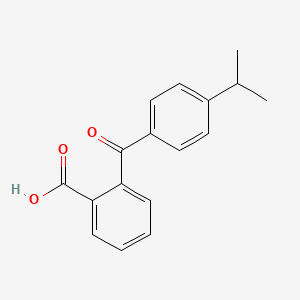
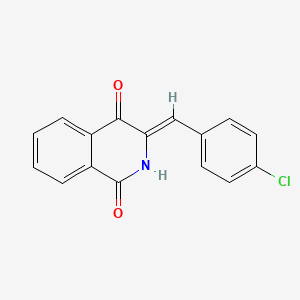
![3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione](/img/structure/B3849300.png)
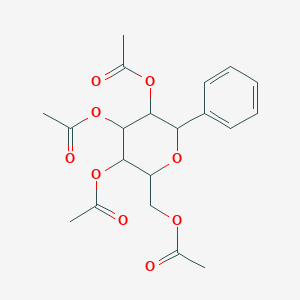
![5-{[1-(2H-1,2,3-benzotriazol-2-ylacetyl)piperidin-4-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3849311.png)
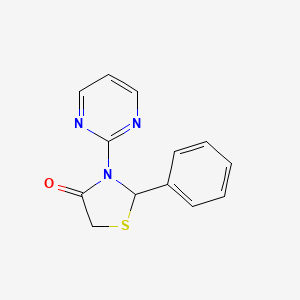
![2-[4-(benzyloxy)phenoxy]propanohydrazide](/img/structure/B3849328.png)
![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B3849334.png)

